4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
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Overview
Description
Laminaripentaose is a pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds It is derived from the hydrolysis of β-1,3-glucans, which are polysaccharides found in the cell walls of fungi, algae, and plants
Preparation Methods
Synthetic Routes and Reaction Conditions
Laminaripentaose can be synthesized through the enzymatic hydrolysis of β-1,3-glucans using specific glycoside hydrolases, such as laminarinase. The reaction typically occurs under mild conditions, with optimal activity observed at pH 4.5-5.5 and temperatures around 40-45°C .
Industrial Production Methods
Industrial production of laminaripentaose involves the extraction of β-1,3-glucans from natural sources like Laminaria digitata, a type of brown algae. The extracted β-1,3-glucans are then subjected to partial acid hydrolysis or enzymatic treatment to produce laminaripentaose . The resulting oligosaccharides are purified using techniques such as size-exclusion chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Laminaripentaose primarily undergoes hydrolysis reactions catalyzed by β-1,3-glucanases. These enzymes cleave the β-1,3-glycosidic bonds, resulting in the formation of smaller oligosaccharides .
Common Reagents and Conditions
The hydrolysis of laminaripentaose is facilitated by glycoside hydrolases, such as laminarinase, under acidic conditions (pH 4.5-5.5) and moderate temperatures (40-45°C) . Other reagents, such as sodium azide, can be used in mutagenesis studies to identify essential residues involved in the catalytic mechanism .
Major Products Formed
The primary product of laminaripentaose hydrolysis is laminaritriose, a trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds .
Scientific Research Applications
Laminaripentaose has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to study the activity of β-1,3-glucanases.
Medicine: Laminaripentaose exhibits antifungal properties and has been investigated for its potential use in treating fungal infections
Industry: It is utilized in the production of biofuels and as a prebiotic in functional foods
Mechanism of Action
Laminaripentaose exerts its effects through the hydrolysis of β-1,3-glucans by β-1,3-glucanases. The enzyme cleaves the β-1,3-glycosidic bonds, resulting in the formation of smaller oligosaccharides . The catalytic mechanism involves two key residues, Glu154 and Asp170, which act as acid and base catalysts, respectively .
Comparison with Similar Compounds
Laminaripentaose is similar to other oligosaccharides derived from β-1,3-glucans, such as laminaritriose and laminaritetraose. laminaripentaose is unique due to its specific pentasaccharide structure, which imparts distinct biochemical properties . Other similar compounds include:
Laminaribiose: A disaccharide composed of two glucose units linked by β-1,3-glycosidic bonds.
Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.
Laminaritetrose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds
Laminaripentaose stands out due to its higher degree of polymerization, which influences its solubility, stability, and biological activity.
Properties
IUPAC Name |
4-[4-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQINGLDFWYORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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